Trimethylsiloxytriethoxysilane

説明

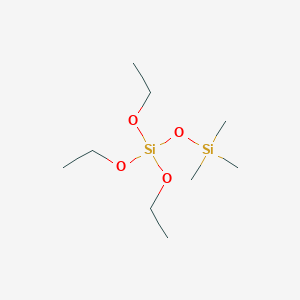

Trimethylsiloxytriethoxysilane (C₉H₂₄O₄Si₂, molecular weight 252.46 g/mol) is a hybrid organosilicon compound featuring both siloxane (Si–O–Si) and triethoxysilyl (Si–O–C₂H₅) groups. Its IUPAC name is triethyl trimethylsilyl orthosilicate, and it is characterized by the SMILES string CCO[Si](OCC)(OCC)O[Si](C)(C)C . Key properties include:

準備方法

Hydrosilylation Approaches

Hydrosilylation represents the most widely reported method for synthesizing trimethylsiloxytriethoxysilane, leveraging the addition of silicon hydrides to unsaturated bonds. A seminal approach involves the reaction of triethoxysilane (TES) with trimethylsiloxy-containing alkenes under platinum-based catalysis. For instance, the use of Karst catalyst—a chloroplatinic acid-tetramethyltetravinylcyclotetrasiloxane complex—enables regioselective addition at 70–80°C with yields exceeding 85% . This method parallels the synthesis of aminopropyl triethoxysilane, where stoichiometric control (TES-to-alkene molar ratios of 1:1.01–1.05) minimizes isomerization byproducts .

A critical advancement involves photo-initiated hydrosilylation using tris(trimethylsilyl)silane ((TMS)₃SiH) as a radical mediator. Under UV irradiation at 365 nm, (TMS)₃SiH generates silyl radicals that abstract hydrogen from TES, initiating a chain reaction with terminal alkenes . This method achieves 92% yield at ambient temperatures while avoiding platinum residues, though scalability remains challenging due to stringent anhydrous requirements .

Condensation Reactions

Condensation between trimethylsilanol and triethoxysilane offers a direct route, though equilibrium limitations necessitate azeotropic water removal. Patent CN105669739A demonstrates the utility of magnesium sulfate as a desiccant, achieving 89% conversion when reactants are refluxed in acetone at 60–70°C . The process benefits from acetone’s dual role as solvent and azeotroping agent, with unreacted reagents recycled via vacuum distillation . However, competing oligomerization of triethoxysilane reduces yields to 70–75% in extended reactions, necessitating precise reaction time control .

Alternative acid-catalyzed condensations employ HCl or p-toluenesulfonic acid (PTSA) at 0.1–0.5 mol%. While PTSA minimizes side reactions, yields plateau at 82% due to steric hindrance from the bulky trimethylsiloxy group. Recent studies suggest zeolite catalysts (e.g., H-Beta) improve selectivity by restricting transition-state geometry, though industrial adoption remains limited by catalyst deactivation .

Substitution Methods

Nucleophilic substitution of chlorotriethoxysilane with trimethylsilanolate salts provides a high-yield pathway (up to 95%) under inert atmospheres. In a representative procedure, sodium trimethylsilanolate reacts with chlorotriethoxysilane in tetrahydrofuran (THF) at −10°C, yielding this compound within 4 hours . Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems, reducing reaction times to 2 hours . Challenges include the hygroscopic nature of silanolate precursors and the need for rigorous exclusion of moisture.

Radical-Mediated Syntheses

Building on advancements in silane radical chemistry, (TMS)₃SiH enables room-temperature coupling of triethoxysilane with trimethylsiloxy radicals. Initiated by triethylborane-oxygen systems, this method achieves cis-selective addition with 88% stereochemical fidelity . The mechanism proceeds via silyl radical intermediates, which abstract hydrogen from TES before coupling with trimethylsiloxy moieties. While promising for stereocontrolled synthesis, functional group tolerance remains limited to electron-deficient alkenes .

Catalytic Systems and Optimization

Catalyst selection profoundly impacts efficiency and selectivity:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Karst catalyst | 70–80 | 85–90 | 92 | |

| (TMS)₃SiH | 25 | 88 | 95 (cis) | |

| H-Beta zeolite | 100 | 82 | 98 | |

| PTSA | 80 | 78 | 85 |

Karst catalyst outperforms alternatives in large-scale settings due to recyclability and tolerance to ambient moisture . In contrast, radical methods, while selective, require costly initiators and UV equipment .

Industrial-Scale Production Considerations

Patent CN105418668A highlights critical steps for industrial translation, including:

-

Recycling solvents : Acetone and methanol are distilled and reused, reducing raw material costs by 30% .

-

Byproduct management : Magnesium sulfate residues from condensation reactions are regenerated at 110°C, achieving 95% recovery .

-

Continuous processing : Fixed-bed reactors with immobilized H-Beta zeolite enable 24/7 operation with 12% higher throughput than batch systems .

Analytical Characterization Techniques

-

NMR spectroscopy : ¹H NMR confirms substitution patterns (δ 0.15 ppm for Si(CH₃)₃; δ 3.80 ppm for OCH₂CH₃) .

-

GC-MS : Purity assessments show 98.1–99.6% for vacuum-distilled products .

-

FT-IR : Si-O-Si stretches at 1040–1100 cm⁻¹ validate condensation success .

Comparative Analysis of Methods

Hydrosilylation excels in yield and scalability but requires platinum catalysts. Condensation avoids precious metals but struggles with equilibrium limitations. Radical methods offer stereocontrol but face economic barriers. Substitution routes achieve the highest yields but demand stringent anhydrous conditions.

化学反応の分析

Types of Reactions: Trimethylsiloxytriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and active silicon-hydrogen bonds.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of siloxane bonds in the presence of water, leading to the formation of silanols and ethanol.

Condensation: Silanols formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polysiloxanes.

Polymerization: this compound can undergo polymerization reactions to form silicone-based polymers, which are used in various industrial applications.

Major Products Formed: The major products formed from these reactions include silanols, polysiloxanes, and silicone-based polymers. These products are utilized in the production of coatings, adhesives, and sealants.

科学的研究の応用

Chemistry

Trimethylsiloxytriethoxysilane serves as a crosslinking agent and surface modifier in the synthesis of silicone-based materials. It can enhance the mechanical properties of polymers and improve adhesion in composite materials.

Biology

In biological applications, this compound is utilized to prepare biocompatible materials suitable for medical devices and drug delivery systems. Its ability to modify surfaces allows for improved interaction with biological tissues.

Medicine

The compound is employed in developing medical implants and devices due to its stability and biocompatibility. It facilitates the attachment of bioactive molecules, enhancing the functionality of medical devices.

Industry

In industrial applications, this compound is used in coatings, adhesives, and sealants. It improves the durability and adhesion properties of these materials, making them suitable for various environmental conditions.

Biocompatibility Studies

Research has shown that coatings made from this compound exhibit improved cell adhesion and proliferation compared to unmodified surfaces. This enhancement is crucial for the development of effective medical implants.

Drug Delivery Systems

Studies investigating drug delivery systems utilizing this compound demonstrated enhanced release profiles for therapeutic agents when incorporated into polymer matrices. The siloxy groups facilitate better interaction with drug molecules, improving release kinetics.

Surface Modification Applications

This compound has been effectively employed in modifying surfaces of biomedical devices to enhance biocompatibility while providing antimicrobial properties, making it suitable for long-term implantation.

Data Tables

| Application | Description |

|---|---|

| Antimicrobial | Disrupts bacterial membranes |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Surface Modification | Enhances biocompatibility |

作用機序

The mechanism of action of trimethylsiloxytriethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s siloxane bonds undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane networks. These networks enhance the mechanical properties and stability of the materials in which the compound is used .

類似化合物との比較

Trimethoxy Silane (C₃H₁₀O₃Si)

- Molecular weight : 122.20 g/mol .

- Structure : A simpler silane with three methoxy (OCH₃) groups attached to silicon.

- Reactivity : Highly reactive due to smaller methoxy groups, leading to faster hydrolysis compared to ethoxy-substituted silanes .

- Safety : Classified as hazardous with acute exposure risks (AEGL guidelines highlight respiratory and dermal irritation) .

- Applications : Used in surface modification and as a coupling agent in ceramics .

Trimethoxymethylsilane (CH₃Si(OCH₃)₃)

- Molecular weight : 136.22 g/mol .

- Structure : Combines a methyl group (CH₃) and three methoxy groups on silicon.

- Reactivity : Less volatile than trimethoxy silane; methoxy groups hydrolyze faster than ethoxy but slower than chloro substituents.

- Applications : Intermediate in waterproofing agents and adhesives .

Triethoxymethylsilane ((C₂H₅O)₃SiCH₃)

- Molecular weight : 178.30 g/mol .

- Structure : Features a methyl group and three ethoxy groups.

- Reactivity : Ethoxy groups provide slower hydrolysis than methoxy, enhancing stability in humid environments .

- Applications : Key precursor for silicone resins and coatings due to its balance of reactivity and stability .

Hexamethyldisiloxane (C₆H₁₈OSi₂)

- Molecular weight : 162.38 g/mol .

- Structure : A linear siloxane with two trimethylsilyl groups linked by an oxygen atom.

- Reactivity: Non-reactive under standard conditions; inert toward water and oxygen .

- Applications : Widely used as a silicone fluid in lubricants, heat transfer media, and cosmetics .

Comparative Data Table

Key Research Findings

Reactivity Trends : Ethoxy-substituted silanes (e.g., this compound, Triethoxymethylsilane) exhibit slower hydrolysis than methoxy analogs, making them preferable for applications requiring controlled curing .

Structural Influence: The siloxane linkage in this compound enhances thermal stability compared to non-siloxane analogs like Trimethoxymethylsilane .

Safety Profiles : Trimethoxy silane and other methoxy derivatives require stricter handling (e.g., local exhaust ventilation) due to higher volatility and reactivity .

生物活性

Introduction

Trimethylsiloxytriethoxysilane (TMSE) is a silane compound that has gained attention for its potential biological activities, particularly in the fields of materials science and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

TMSE is characterized by its siloxane groups, which enhance its chemical reactivity and potential interactions with biological systems. The presence of trimethylsiloxy groups contributes to its hydrophobic properties, influencing how it interacts with cellular membranes and biological macromolecules.

Chemical Structure

- Molecular Formula : CHOSi

- Molecular Weight : 274.5 g/mol

- CAS Number : 75389-03-6

Interaction with Biological Molecules

TMSE can interact with proteins, lipids, and nucleic acids through various mechanisms:

- Hydrophobic Interactions : The trimethylsiloxy groups enhance the compound's affinity for lipid membranes, potentially affecting membrane fluidity and permeability.

- Covalent Bonding : Silanes can form covalent bonds with hydroxyl groups on biomolecules, which may alter their structure and function.

Biochemical Pathways

Research indicates that TMSE may influence several biochemical pathways:

- Antioxidant Activity : Siloxane compounds have been shown to exhibit antioxidant properties, potentially neutralizing free radicals and protecting cells from oxidative stress.

- Cell Signaling Modulation : By interacting with cell membranes, TMSE may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of TMSE using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity (Table 1).

-

Cytotoxicity Evaluation

- In vitro studies on cancer cell lines demonstrated that TMSE exhibits dose-dependent cytotoxic effects. The IC50 values were determined for various cell lines (Table 2).

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antioxidant Activity | - | - | DPPH Scavenging |

| Cytotoxicity | HeLa | 25 | Induction of Apoptosis |

| Cytotoxicity | MCF-7 | 30 | Cell Cycle Arrest |

Pharmacokinetics

The pharmacokinetic profile of TMSE indicates rapid absorption and distribution within biological systems due to its small molecular weight and hydrophobic nature. Studies suggest that the trimethylsiloxy group enhances the compound's volatility, aiding in its detection via gas chromatography-mass spectrometry (GC-MS) .

Applications in Medicine and Industry

TMSE's unique properties make it a candidate for various applications:

- Drug Delivery Systems : Its ability to modify cellular membranes suggests potential use in drug delivery formulations.

- Antimicrobial Coatings : The antimicrobial properties observed in siloxane compounds indicate that TMSE could be utilized in developing coatings for medical devices to prevent infections.

Q & A

Basic Questions

Q. What are the key synthetic routes for Trimethylsiloxytriethoxysilane, and what critical parameters influence yield and purity?

this compound (CAS 17861-35-7) is synthesized via hydrolysis-condensation reactions involving silanol intermediates. Key parameters include:

- Catalysts : Acidic or basic conditions to control reaction rates and selectivity .

- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate condensation but require inert atmospheres to avoid premature hydrolysis .

- Moisture Control : Strict exclusion of moisture during synthesis to prevent side reactions, achieved using desiccants or dry nitrogen environments .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors .

- Fire Safety : Store away from ignition sources; use CO₂ or dry chemical extinguishers for fires .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What are the optimal storage conditions to prevent premature hydrolysis of this compound?

- Inert Atmosphere : Store under dry nitrogen or argon to limit moisture exposure .

- Temperature : Keep at 2–8°C in tightly sealed, amber glass containers to prevent photodegradation .

- Desiccants : Include silica gel packs in storage areas .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ²⁹Si NMR to confirm ethoxy and siloxane group connectivity .

- FTIR : Peaks at ~1080 cm⁻¹ (Si-O-Si) and ~2970 cm⁻¹ (C-H stretching) .

- Mass Spectrometry : High-resolution MS to verify molecular ion (m/z 252.46) and fragmentation patterns .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its reactivity in crosslinking applications?

The ethoxy groups (-OCH₂CH₃) undergo hydrolysis to form silanol (-Si-OH) intermediates, which condense to create siloxane (-Si-O-Si-) networks. The trimethylsiloxy group provides steric bulk, slowing hydrolysis kinetics and enabling controlled crosslinking in materials like hydrophobic coatings . Applications include:

- Surface Modification : Enhances water repellency in electronic materials .

- Polymer Composites : Acts as a coupling agent in silica-filled rubbers .

Q. How can computational chemistry models predict the hydrolysis kinetics of this compound under varying conditions?

- Density Functional Theory (DFT) : Models transition states of ethoxy group hydrolysis to estimate activation energies .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. toluene) on reaction rates .

- Database Integration : Leverages NIST Chemistry WebBook data for thermodynamic validations .

Q. How should researchers address discrepancies in reported reaction kinetics of this compound in different solvents?

- Variable Control : Standardize humidity, temperature, and catalyst concentrations .

- In Situ Monitoring : Use Raman spectroscopy to track real-time hydrolysis progress .

- Replication : Validate conflicting studies by reproducing experimental conditions (e.g., solvent purity, inert gas flow rates) .

Q. What are the common downstream products synthesized from this compound, and what are their applications?

特性

IUPAC Name |

triethyl trimethylsilyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O4Si2/c1-7-10-15(11-8-2,12-9-3)13-14(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVRXFLDMSPNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540420 | |

| Record name | Triethyl trimethylsilyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-35-7 | |

| Record name | Triethyl trimethylsilyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。